molecular formula C10H9N3OS B8343332 1-acetyl-1H-indazole-5-carbothioic acid amide

1-acetyl-1H-indazole-5-carbothioic acid amide

Cat. No. B8343332
M. Wt: 219.27 g/mol
InChI Key: ULAURSZYAMUABQ-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

To a solution of 1-acetyl-1H-indazole-5-carbonitrile (1.1 g, 6 mmol), Et3N (2.5 mL, 17.8 mmol) and THF (20 mL) was bubbled in H2S gas over 10 min. Stirred at 0° C. for 24 h. Concentrated in vacuo to give a yellow solid which was triturated with CH2Cl2 and filtered insoluble solid to give 1-acetyl-1H-indazole-5-carbothioic acid amide as a yellow solid. MS m/z: 220.0 (M+H). Calc'd for C10H9N3OS 219.26.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]#[N:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2].CCN(CC)CC.C1COCC1.[SH2:27]>>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=[S:27])[NH2:14])=[CH:10][CH:11]=2)[CH:6]=[N:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)C#N
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred at 0° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which
CUSTOM
Type
CUSTOM
Details
was triturated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered insoluble solid

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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